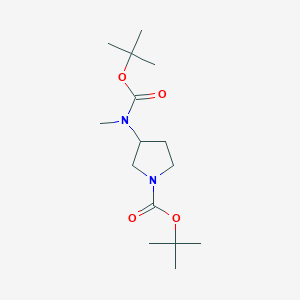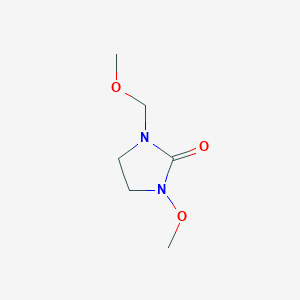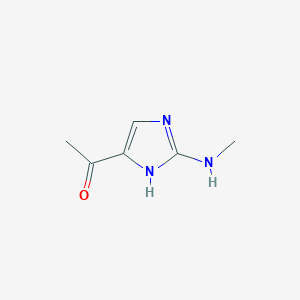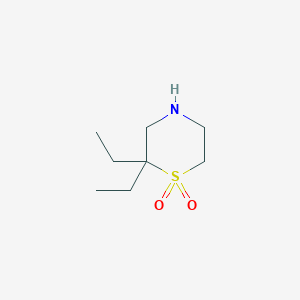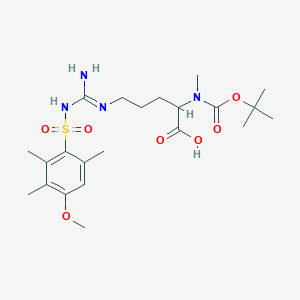![molecular formula C10H13N3 B12830011 N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions, followed by methylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Aplicaciones Científicas De Investigación
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-1H-benzo[d]imidazol-4-amine
- 2-methyl-1H-benzo[d]imidazol-4-amine
- N-methyl-1H-benzo[d]imidazol-4-amine
Uniqueness
N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced stability, reactivity, or biological activity .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-7-11-8-5-4-6-9(13(2)3)10(8)12-7/h4-6H,1-3H3,(H,11,12) |
Clave InChI |
VDHVKAZCXRSEBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
